molecular formula C8H9N3 B1592822 (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine CAS No. 438571-18-7

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine

Cat. No. B1592822
M. Wt: 147.18 g/mol
InChI Key: CQJFVMXOTLVYKI-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 438571-18-7 . It has a molecular weight of 147.18 . The IUPAC name for this compound is (1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to “(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine”, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The structure-based design strategy was used to design these derivatives .


Molecular Structure Analysis

The InChI code for “(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine” is 1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine” is a solid at room temperature . It has a boiling point of 374.6±27.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .

Scientific Research Applications

  • 1H-Pyrazolo[3,4-b]pyridines

    • Application Summary : These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .
    • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
  • Pyrrolo[1,2-a]indoles

    • Application Summary : The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties .
    • Methods of Application : This review provides an overview of recent synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives .
    • Results or Outcomes : The developed methods have been demonstrated in the synthesis of bioactive molecules and natural products .
  • Pyrroles

    • Application Summary : Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals .

Safety And Hazards

“(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine” is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, and the precautionary statements include P280, P305+P351+P338 .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors has promising prospects . These compounds could potentially be used in cancer therapy, given the critical role of the FGFR signaling pathway in various types of tumors .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJFVMXOTLVYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622054
Record name 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine

CAS RN

438571-18-7
Record name 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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